molecular formula C9H6Cl2O B13839216 trans-3,4'-Dichloroacrylophenone CAS No. 15724-88-6

trans-3,4'-Dichloroacrylophenone

Cat. No.: B13839216
CAS No.: 15724-88-6
M. Wt: 201.05 g/mol
InChI Key: DSLXRANAPTYXPW-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3,4’-Dichloroacrylophenone: is an organic compound with the molecular formula C9H6Cl2O. It consists of 6 hydrogen atoms, 9 carbon atoms, 1 oxygen atom, and 2 chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-3,4’-Dichloroacrylophenone involves several synthetic routes. One common method is the regio- and diastereoselective synthesis via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This method is characterized by high regio- and diastereoselectivity, wide substrate scope, and good functional group tolerance.

Industrial Production Methods: Industrial production methods for trans-3,4’-Dichloroacrylophenone are not well-documented in the literature. the principles of regio- and diastereoselective synthesis can be applied on a larger scale to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: trans-3,4’-Dichloroacrylophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the carbonyl group in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of trans-3,4’-Dichloroacrylophenone include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed: The major products formed from the reactions of trans-3,4’-Dichloroacrylophenone depend on the type of reaction. For example, oxidation reactions may yield chlorinated carboxylic acids, while reduction reactions may produce chlorinated alcohols.

Scientific Research Applications

Chemistry: In chemistry, trans-3,4’-Dichloroacrylophenone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through different chemical reactions .

Biology: In biological research, trans-3,4’-Dichloroacrylophenone is studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications .

Industry: In industry, trans-3,4’-Dichloroacrylophenone can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-3,4’-Dichloroacrylophenone involves its interactions with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can influence biological processes . The specific molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Comparison: Compared to similar compounds, trans-3,4’-Dichloroacrylophenone is unique due to the presence of two chlorine atoms and a carbonyl group These structural features contribute to its distinct chemical reactivity and potential applications

Properties

CAS No.

15724-88-6

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

IUPAC Name

(E)-3-chloro-1-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6Cl2O/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-6H/b6-5+

InChI Key

DSLXRANAPTYXPW-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.